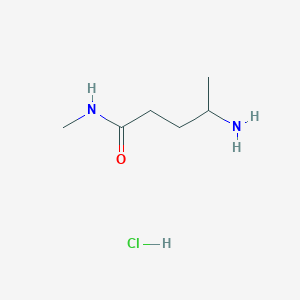

4-Amino-N-methylpentanamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-methylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(7)3-4-6(9)8-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMMVRYEEYEWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803581-58-9 | |

| Record name | Pentanamide, 4-amino-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

The Significance of Pentanamide Scaffolds in Chemical Synthesis

The pentanamide (B147674) scaffold, a five-carbon amide structure, is a recurring motif in a multitude of biologically active molecules. Its prevalence stems from its ability to mimic peptide bonds, providing a stable and synthetically accessible framework for the construction of diverse chemical libraries. The inherent flexibility and defined stereochemical properties of substituted pentanamides allow for precise three-dimensional arrangements of functional groups, a critical factor in molecular recognition and interaction with biological targets.

In drug discovery, pentanamide-containing structures are explored for a wide range of therapeutic applications. The amide bond is a fundamental component of peptides and proteins, and as such, pentanamide scaffolds are often employed as peptidomimetics. These structures can emulate the secondary structures of peptides, such as β-turns and α-helices, which are crucial for protein-protein interactions. By incorporating the pentanamide core, medicinal chemists can design small molecules that modulate these interactions, a key strategy in the development of treatments for various diseases, including cancer and viral infections.

Furthermore, the chemical tractability of the pentanamide backbone allows for systematic modifications to enhance pharmacokinetic and pharmacodynamic properties. Functional groups can be readily introduced at various positions along the carbon chain, enabling the fine-tuning of solubility, metabolic stability, and target affinity. This synthetic versatility makes the pentanamide scaffold a privileged structure in the design and synthesis of new chemical entities with desired biological activities.

An Overview of 4 Amino N Methylpentanamide Hydrochloride As a Foundational Research Compound

4-Amino-N-methylpentanamide hydrochloride has emerged as a significant building block in synthetic and medicinal chemistry. Its structure, featuring a primary amine at the 4-position and an N-methylated amide, presents a unique combination of functional groups that are valuable for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of research applications.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 4-amino-N-methylpentanamide;hydrochloride |

| CAS Number | 1803581-58-9 |

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| Canonical SMILES | CNC(=O)CCC(C)N.Cl |

The presence of a chiral center at the 4-position means that 4-Amino-N-methylpentanamide can exist as two distinct enantiomers. Chiral amines are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. nih.govnih.govsigmaaldrich.com The specific stereoisomer can dictate the binding affinity and selectivity for a biological target. nih.govnih.govsigmaaldrich.com The synthesis of enantiomerically pure forms of this compound is therefore a critical aspect of its application in medicinal chemistry.

A notable application of this compound is its use as a key intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the development of Signal Transducer and Activator of Transcription (STAT) protein degraders. This highlights its role as a foundational scaffold upon which larger, biologically active molecules can be constructed.

Scope and Research Imperatives in Modern Academic Contexts

Stereoselective Synthetic Pathways for this compound

The stereoselective synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The primary challenge lies in forming the amide bond and controlling the stereocenter at the alpha-carbon originating from leucine (B10760876).

Direct amidation of leucine, the precursor to 4-Amino-N-methylpentanamide, presents a straightforward approach to synthesis. This typically involves the reaction of a protected leucine derivative with methylamine. Protecting the amino group of leucine is essential to prevent side reactions and to ensure chemoselectivity. Common protecting groups for amino acids include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid moiety of the protected leucine is typically activated. fishersci.co.uk A variety of coupling reagents can be employed for this purpose, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve yields. nih.gov

Recent advancements have explored protecting-group-free amidation strategies. For instance, the use of borate esters like B(OCH2CF3)3 has been shown to facilitate the direct amidation of unprotected α-amino acids with a range of amines. rsc.org This method offers a more atom-economical and streamlined approach to the synthesis of amino amides. rsc.orgnih.gov

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of this compound. The choice of solvent, base, and coupling reagent plays a significant role in the reaction outcome. Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. fishersci.co.uk

A systematic investigation into amide bond formation has identified a combination of EDC, HOAt, and N,N'-diisopropylethylamine (DIPEA) as a highly efficient methodology, providing high conversion yields for a wide variety of carboxylic acids and amines. nih.gov This combination has been shown to be effective even with various types of amino-modified oligonucleotides, suggesting its broad applicability. nih.gov

Another approach involves the in-situ generation of more reactive acylating agents from the carboxylic acid. For example, the reaction of the carboxylic acid with thionyl chloride or oxalyl chloride can produce an acyl chloride, which readily reacts with amines. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, requires a base to neutralize the HCl byproduct. fishersci.co.uk

The table below summarizes various coupling reagents and their typical reaction conditions for amide bond formation.

| Coupling Reagent System | Base | Solvent | Typical Reaction Time | Key Features |

| EDC/HOAt | DIPEA | DMF | 30-60 min | High conversion yields, broad substrate scope. nih.gov |

| DCC/HOBt | Triethylamine (TEA) | DCM | 8-16 h | Commonly used, can form insoluble urea (B33335) byproduct. |

| B(OCH2CF3)3 | - | CPME | Varies | Protecting-group-free amidation. rsc.org |

| T3P®/PyBOP® | - | - | Varies | Enables racemization-free synthesis. nih.gov |

| HATU | DIPEA or TEA | DMF | 30-60 min | Rapid and efficient coupling. fishersci.co.uk |

Preserving the stereochemical integrity of the chiral center in leucine is paramount during the synthesis of this compound. Racemization can occur during the activation of the carboxylic acid, particularly through the formation of an oxazolone intermediate. The choice of coupling reagents and reaction conditions significantly influences the degree of racemization.

The use of additives like HOBt and HOAt with carbodiimides is a well-established strategy to minimize racemization. nih.gov These additives act as activated ester intermediates that are less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.

Forcing reaction conditions, such as elevated temperatures, can lead to significant levels of racemization, especially with more hindered amino acids. nih.gov Therefore, conducting reactions at lower temperatures is often preferred. Furthermore, certain amide coupling reagents, such as T3P® and PyBOP®, have been shown to enable racemization-free synthesis, avoiding the need for subsequent separation of enantiomers. nih.gov The absolute configuration of the final product is critical, as different enantiomers can exhibit distinct biological activities. For example, in some Nα-aroyl-N-aryl-phenylalanine amides, only the R-enantiomer shows antimycobacterial activity, while the S-enantiomer is inactive. nih.gov

Functional Group Transformations and Derivatization Reactions

The functional groups of this compound, namely the primary amine and the secondary amide, provide opportunities for further chemical modifications to explore structure-activity relationships or to attach probes and labels.

The primary amino group is a versatile handle for a variety of chemical transformations. The reactivity of the amine is pH-dependent; acylation reactions are typically more efficient at a pH of 8.5 to 9.5. thermofisher.com

Common modifications include:

Acylation: The amine can be acylated with acid chlorides, anhydrides, or activated esters to form new amide bonds. fishersci.co.uknih.gov Succinimidyl esters are reliable reagents for this purpose, forming stable amide bonds. thermofisher.com

Alkylation: Reductive alkylation can introduce alkyl groups to the amine without altering its charge state, converting the primary amine to a secondary or tertiary amine. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. thermofisher.com

These modifications can be used to attach various functional moieties, such as fluorescent tags, biotin for affinity purification, or metal-chelating groups. nih.gov

The amide group in 4-Amino-N-methylpentanamide is generally less reactive than the primary amine. However, it can undergo certain transformations under specific conditions.

Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation fundamentally alters the structure and properties of the molecule.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the carboxylic acid (leucine) and methylamine.

N-Alkylation: While challenging, N-alkylation of the amide nitrogen can be achieved under strongly basic conditions followed by reaction with an alkyl halide.

The derivatization of the amide group is less common than amine modification but can be a useful strategy for significant structural alterations.

The following table outlines potential derivatization reactions for the functional groups of 4-Amino-N-methylpentanamide.

| Functional Group | Reagent Class | Resulting Functional Group |

| Primary Amine | Acid Chloride/Anhydride (B1165640) | Amide |

| Primary Amine | Isocyanate | Urea |

| Primary Amine | Isothiocyanate | Thiourea |

| Primary Amine | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Amide | Strong Reducing Agent (e.g., LiAlH4) | Secondary Amine |

Strategic Incorporation of Protecting Groups in Multi-step Synthesis

In the multi-step synthesis of this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the desired chemoselectivity. numberanalytics.com The molecule possesses two key functional groups requiring protection: a primary amino group and a carboxylic acid. The selection of an appropriate protecting group strategy, particularly an orthogonal one, is critical for an efficient and high-yielding synthesis. numberanalytics.comfiveable.me Orthogonal protection allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. numberanalytics.comwikipedia.org

The primary amino group is nucleophilic and can undergo undesired reactions during the activation of the carboxylic acid for amidation. utdallas.edu To prevent this, the amino group is temporarily masked. organic-chemistry.org Common protecting groups for amines include tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). creative-peptides.com The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the mildness of the conditions required for its removal. nih.gov For instance, the Boc group is stable under basic and hydrogenolysis conditions but is readily cleaved by acids like trifluoroacetic acid (TFA). creative-peptides.comiris-biotech.de Conversely, the Fmoc group is stable to acidic conditions but is removed by bases such as piperidine. organic-chemistry.orgiris-biotech.de The Cbz group is typically removed by catalytic hydrogenolysis. numberanalytics.com

Similarly, the carboxylic acid group must be protected to prevent it from reacting during other transformations within the synthetic route. Protection is often achieved by converting the carboxylic acid into an ester, such as a tert-butyl (tBu) ester or a benzyl (Bn) ester. iris-biotech.de The tBu ester is cleaved under acidic conditions, often concurrently with a Boc group, while the Bn ester is removed by hydrogenolysis, similar to the Cbz group. wikipedia.orgiris-biotech.de

An effective orthogonal strategy for a molecule like this compound might involve protecting the amino group with Fmoc and the carboxylic acid with a tBu ester. This allows for the selective deprotection of the Fmoc group under basic conditions to allow for N-derivatization, while the tBu group remains intact until the final acidic deprotection step. The compatibility and orthogonality of the chosen protecting groups are paramount to maximizing the yield of the target molecule. nih.gov

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., Trifluoroacetic acid) | creative-peptides.comiris-biotech.de |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) | organic-chemistry.orgiris-biotech.de | |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis | numberanalytics.com | |

| Carboxylic Acid | tert-Butyl ester | tBu | Acidic conditions (e.g., Trifluoroacetic acid) | iris-biotech.de |

| Benzyl ester | Bn | Catalytic Hydrogenolysis | wikipedia.org |

Catalyst Systems and Reaction Mechanism Investigations in Amidation

The formation of the amide bond between the carboxylic acid of the protected 4-aminopentanoic acid precursor and methylamine is a critical step in the synthesis of this compound. While this reaction can be driven by high temperatures, catalytic methods are generally preferred to improve efficiency, reduce reaction times, and minimize side reactions. catalyticamidation.info A variety of catalyst systems can be employed for this amidation reaction.

Carbodiimide-based Coupling Reagents: One of the most common methods for amide bond formation in laboratory settings involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). nih.govresearchgate.net The reaction mechanism proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by methylamine to form the desired amide bond. researchgate.net To suppress potential side reactions, such as the formation of an N-acylurea byproduct, and to increase the efficiency of the coupling, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used. researchgate.netuniurb.it These additives react with the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine. researchgate.net

Phosphonium and Uronium Salt-Based Reagents: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also highly effective for amidation. youtube.combachem.com These reagents activate the carboxylic acid to form an activated ester, facilitating the subsequent reaction with the amine. uni-kiel.de Mechanistic studies have shown that these reagents can enhance reaction rates and are particularly useful for coupling sterically hindered amino acids. uni-kiel.de

Metal-Based Catalysts: In recent years, the development of catalytic direct amidation methods that avoid the use of stoichiometric activating agents has been a significant area of research. catalyticamidation.info Various metal-based catalysts have been shown to be effective. For instance, catalysts based on titanium, zirconium, and zinc have been found to catalyze amide formation from carboxylic acids and amines. rsc.org Boronic acids have also emerged as efficient catalysts for amidation, operating through the formation of a reactive anhydride intermediate. ucl.ac.uk These catalytic systems offer a more atom-economical and environmentally friendly approach to amide bond synthesis. ucl.ac.uk

| Catalyst/Reagent Class | Specific Example(s) | General Mechanism | Reference |

|---|---|---|---|

| Carbodiimides | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | Formation of an O-acylisourea intermediate | nih.govresearchgate.net |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Activation of carboxylic acid to form an activated ester | bachem.com |

| Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Activation of carboxylic acid to form an activated ester | youtube.com |

| Metal Catalysts | Titanium(IV) isopropoxide, Zirconium catalysts, Boronic acids | Varies; often involves activation of the carboxylic acid | rsc.orgucl.ac.uk |

Scale-Up Considerations for Research and Development Purposes

Transitioning the synthesis of this compound from a laboratory scale to a larger research and development (R&D) scale introduces a new set of challenges that must be addressed to ensure a safe, robust, and economically viable process. contractpharma.com The synthetic route that is optimal for small-scale preparation may not be suitable for larger quantities. mt.com

Process Optimization and Safety: A key consideration is the optimization of reaction conditions. pharmafeatures.com Factors such as reaction temperature, concentration, and addition rates need to be carefully controlled, as heat and mass transfer can become limiting factors in larger reactors. pharmafeatures.com Exothermic reactions that are easily managed on a small scale can pose significant safety risks on a larger scale if not properly controlled. pharmafeatures.com A thorough thermal hazard evaluation is crucial to identify and mitigate potential runaway reactions. mt.com The choice of solvents and reagents also needs to be re-evaluated for their cost, safety, and environmental impact on a larger scale. pharmaceuticalprocessingworld.com

Impurity Profile and Purification: The impurity profile of the synthesized compound can change significantly upon scale-up. drugdiscoverytrends.com Minor byproducts that were negligible at the lab scale can become significant impurities in larger batches, potentially affecting the quality and performance of the final product. pharmafeatures.com Therefore, robust analytical methods are required to identify and quantify these impurities. malvernpanalytical.com The purification method, often crystallization for a hydrochloride salt, must be scalable. researchgate.net The choice of crystallization solvent, cooling profile, and agitation are critical parameters that influence crystal size, form (polymorphism), and purity. researchgate.netyoutube.com For hydrochloride salts, techniques like HCl sparging can be employed to induce crystallization. cdc.gov The efficiency of filtration and washing steps is also critical for removing surface impurities from the crystals. nih.gov

Equipment and Regulatory Considerations: The selection of appropriate equipment is vital for a successful scale-up. drug-dev.com Reactors must provide adequate mixing to ensure homogeneity and efficient heat transfer. youtube.com The materials of construction must be compatible with the reagents and reaction conditions. While full cGMP (current Good Manufacturing Practices) compliance may not be required for early R&D materials, adherence to good laboratory practices and safety protocols is essential. pharmaceuticalprocessingworld.com

| Consideration | Key Parameters and Challenges | Strategies and Solutions | Reference |

|---|---|---|---|

| Process Optimization | Heat and mass transfer, reaction kinetics, exothermicity. | Reaction calorimetry, process analytical technology (PAT), optimization of temperature and addition rates. | mt.compharmafeatures.com |

| Impurity Control | Changes in impurity profile, accumulation of byproducts. | Development of robust analytical methods, route scouting to minimize side reactions. | pharmafeatures.comdrugdiscoverytrends.com |

| Purification | Scalability of crystallization, control of polymorphism and particle size. | Optimization of crystallization conditions (solvent, temperature, cooling rate), investigation of different purification techniques. | researchgate.netyoutube.com |

| Equipment and Safety | Reactor design, mixing efficiency, material compatibility, handling of hazardous reagents. | Selection of appropriate scale-up equipment, process hazard analysis (PHA), implementation of safety protocols. | pharmaceuticalprocessingworld.comdrug-dev.com |

In Vitro Biological Interactivity Profiling

The in vitro biological activities of this compound and structurally related compounds have been the subject of investigation to elucidate their potential therapeutic applications. These studies primarily focus on their interactions with key biological macromolecules and cellular pathways.

Enzyme Inhibition Studies (e.g., Dipeptidyl Peptidase IV, Leucine Aminopeptidase)

Derivatives and structural analogs of this compound have demonstrated notable inhibitory effects against various enzymes. For instance, compounds with a 4-amino-thienopyrimidine structure have been evaluated for their efficacy in inhibiting protein kinase enzymes. nih.gov The overexpression of protein kinases is often linked to unregulated cell proliferation, making them a key target in anticancer therapy. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is another enzyme of interest. DPP-4 inhibitors play a crucial role in glucose homeostasis by preventing the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govnih.gov This mechanism effectively increases insulin (B600854) secretion and reduces glucagon (B607659) levels, highlighting the therapeutic potential of DPP-4 inhibitors in managing type 2 diabetes. nih.gov While direct studies on this compound are limited, the broader class of amino acid derivatives has been explored for DPP-4 inhibition. mdpi.com

Furthermore, amino acid hydroxamates have been identified as potent competitive inhibitors of leucine aminopeptidase. nih.gov Specifically, L-Leucine hydroxamate shows a strong inhibitory constant (Ki) of 14 microM and is believed to act as a bidentate ligand to the zinc ion at the enzyme's active site. nih.gov N-aminoacyl-O-4-nitrobenzoyl hydroxamates have also been shown to reversibly inhibit metal-dependent aminopeptidases, including leucine aminopeptidase. nih.gov

Table 1: Enzyme Inhibition Data for Related Compounds

| Compound Class | Target Enzyme | Inhibition Data (Ki/IC50) | Reference |

|---|---|---|---|

| L-Leucine hydroxamate | Leucine Aminopeptidase | 14 µM (Ki) | nih.gov |

| Stellasterol | Dipeptidyl Peptidase-4 | 427.39 µM (IC50) | mdpi.com |

| Stellasterol | α-glucosidase | 314.54 µM (IC50) | mdpi.com |

Receptor Binding Assays and Ligand Interaction Profiling

Modulation of Cellular Signaling Pathways

Compounds structurally related to this compound have been shown to modulate key cellular signaling pathways involved in cell proliferation and survival. For example, inhibitors of Protein Kinase B (Akt), a crucial component of the PI3K signaling pathway, have been developed from 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov Activated Akt phosphorylates several downstream substrates, promoting cell cycle progression, protein translation, and inhibiting apoptosis. nih.gov Therefore, inhibitors of this pathway have significant potential as antitumor agents. nih.gov The evaluation of such compounds often involves assessing their ability to modulate biomarkers of signaling through the targeted pathway in vivo. nih.gov

Cellular-Level Investigations (In Vitro Models)

The biological effects of this compound analogs have been further characterized through in vitro studies using various cell models.

Anti-proliferative Activities in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Perturbation)

A significant area of research has been the anti-proliferative activity of amino-containing heterocyclic compounds against various cancer cell lines. For example, a series of 4-amino-thieno[2,3-d]pyrimidines demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One compound, in particular, showed a potent anti-proliferative effect on the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for the anti-cancer activity of many compounds. nih.gov Studies on 2-amino-4H-chromene-3-carbonitrile derivatives have shown that they can induce apoptosis in the T47D human breast cancer cell line. nih.gov Flow cytometry analysis is a common method to quantify apoptosis, revealing the percentage of early and late apoptotic cells after treatment. mdpi.com For instance, one study found that a particular compound increased the apoptotic cell population by 26.86%. mdpi.com

Perturbation of the cell cycle is another mechanism by which anti-proliferative agents can exert their effects. nih.govnih.gov Some compounds can induce cell cycle arrest at specific phases, such as G1, S, or G2/M, preventing cancer cells from dividing. mdpi.comnih.gov For example, gemcitabine, an anticancer agent, is known to cause a G1 block and subsequent delays in the G2/M and G1 phases. nih.gov Similarly, a thieno[2,3-d]pyrimidine (B153573) derivative was found to cause cell cycle arrest at the G2/M and S phases in MCF-7 cells. mdpi.com

Table 2: Anti-proliferative Activity of Related Compounds on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| 4-amino-thieno[2,3-d]pyrimidine derivative | MCF-7 | 4.3 ± 0.11 µg/mL | Anti-proliferative | nih.gov |

| 2-amino-4H-chromene-3-carbonitrile derivative | T47D | 81.42 ± 6.1 µM | Apoptosis Induction | nih.gov |

| 5-methylquinolinium (5MQ) | HeLa | Concentration-dependent | Anti-proliferative, Apoptosis | nih.gov |

| Thieno[2,3-d]pyrimidine derivative | MCF-7 | 23.2 µM | Apoptosis, G2/M and S phase arrest | mdpi.com |

Antimicrobial Efficacy against Pathogenic Strains

The antimicrobial properties of various amino-containing compounds and peptides have been investigated against a range of pathogenic bacteria. nih.govnih.govresearchgate.net These compounds often exert their effect by disrupting the bacterial cell membrane, leading to cell death. nih.gov The efficacy of antimicrobial agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov

For example, a synthetic peptide, RK8, demonstrated MICs of 8-64 μM and MBCs of 4-64 μM against various multidrug-resistant bacteria. nih.gov Similarly, other studies have reported the antimicrobial activity of novel compounds against strains like Staphylococcus aureus and Escherichia coli. mdpi.commdpi.com The development of new antimicrobial agents is crucial to combat the growing problem of antibiotic resistance. nih.govresearchgate.net

Table 3: Antimicrobial Efficacy of Related Peptides and Compounds

| Compound/Peptide | Pathogenic Strain(s) | MIC (µg/mL or µM) | MBC (µg/mL or µM) | Reference |

|---|---|---|---|---|

| RK8 Peptide | Various Bacteria | 8-64 µM | 4-64 µM | nih.gov |

| Melittin | VISA clinical isolates | 2 µM | 4 µM | mdpi.com |

| 4-(Adamantan-1-yl) derivatives | Various Bacteria | 0.5–32 µg/mL | - | nih.gov |

| LENART01 Peptide | E. coli R2, R3, R4 | 0.782–1.070 µg/mL | - | mdpi.com |

Neurotransmitter Release Modulation in Cellular Systems

There is no available scientific literature or data describing the effects of this compound on the release of neurotransmitters in any cellular system.

Molecular Mechanism of Action Hypotheses and Validation in Pre-clinical Models

Due to the absence of foundational research, there are no established hypotheses or pre-clinical data on the molecular mechanism of action for this compound.

Identification of Putative Molecular Targets

No studies have been published that identify or suggest any putative molecular targets for this compound.

Signaling Cascade Interrogation

There is no information available regarding the interrogation of any signaling cascades that might be affected by this compound.

Allosteric Modulation and Orthosteric Binding Mechanisms

Details regarding the allosteric or orthosteric binding mechanisms of this compound are not present in the current body of scientific literature.

Structure Activity Relationship Sar Studies and Computational Modeling of 4 Amino N Methylpentanamide Hydrochloride and Its Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For 4-Amino-N-methylpentanamide hydrochloride and its analogs, several structural features are critical for molecular recognition and bioactivity.

Stereochemistry often plays a pivotal role in the interaction of a small molecule with a biological target, such as a receptor or enzyme, which are themselves chiral entities. The spatial arrangement of substituents around a chiral center can significantly influence binding affinity and efficacy. In the case of analogs of 4-Amino-N-methylpentanamide, such as (S)-2-amino-N-(4-isopropylthiazol-2-yl)-4-methylpentanamide hydrochloride, the stereochemistry at the alpha-carbon is explicitly defined as (S). chemscene.com This suggests that a specific stereoisomer is likely responsible for the observed biological activity, a common theme in drug design where one enantiomer is active while the other may be less active or even inactive. The precise orientation of the amino group and the alkyl side chain is critical for optimal interaction with the binding pocket of its molecular target.

The nature and position of substituents on a core scaffold can dramatically alter the bioactivity profile of a compound by influencing its electronic properties, lipophilicity, and steric profile. SAR studies on related structures, such as quinoxaline (B1680401) urea (B33335) analogs, have demonstrated that modifications to substituents can lead to significant improvements in potency and pharmacokinetic properties. nih.gov For instance, the introduction of different groups on an aromatic ring can modulate the strength of interactions, such as hydrogen bonding or hydrophobic interactions, with a biological target. drugdesign.org In the context of this compound, modifications to the pentyl side chain or substitution on the amino group could lead to a range of bioactivities. A systematic exploration of these substitutions is a key aspect of lead optimization.

| Analog | Modification | Observed/Predicted Impact on Bioactivity |

| Quinoxaline Urea Analog 84 | Strategic substituent changes | ~2.5-fold more potent in TNFα-induced NFκB inhibition and ~4-fold more potent in inhibiting pancreatic cancer cell growth compared to the parent compound. nih.gov |

| 4-Anilinoquinazoline Analogs | Substitution at the meta position of the anilino group with halogens | Potent inhibition of EGF-R kinase due to favorable steric interactions. drugdesign.org |

The pentanamide (B147674) backbone of this compound serves as the structural framework for the key functional groups. Modifications to this backbone, such as altering its length or introducing conformational constraints, can have a profound impact on biological activity. For example, N-methylation of peptide backbones is a known strategy to enhance metabolic stability, lipophilicity, and receptor subtype selectivity by inducing conformational rigidity. nih.gov The N-methyl group in this compound likely influences its conformational preferences and ability to act as a hydrogen bond donor. Comparing its activity to a non-methylated analog could reveal the importance of this group for target interaction. Studies on other amide-containing compounds have shown that the N-H group can be crucial for forming hydrogen bonds with a receptor. drugdesign.org

| Modification Type | Potential Effect | Rationale/Example |

| N-methylation of peptide backbone | Improved bioavailability and receptor selectivity. nih.gov | N-methylation can restrict conformational flexibility and enhance metabolic stability. nih.gov |

| Altering backbone length | Changes in the spatial orientation of functional groups. | May lead to a better or worse fit within a binding pocket. |

| Introduction of conformational constraints | Reduced flexibility, potentially locking the molecule in a bioactive conformation. | Cyclization or introduction of rigid groups can pre-organize the molecule for binding. |

Strategic Applications of 4 Amino N Methylpentanamide Hydrochloride As a Synthon in Drug Discovery Research

Building Block Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy in modern drug discovery that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov The core principle of this approach is the systematic and repetitive coupling of various molecular "building blocks" to generate extensive collections of compounds for high-throughput screening. nih.gov Within this paradigm, small, functionalized molecules like 4-Amino-N-methylpentanamide hydrochloride are valuable synthons. Its structure features a primary amine and a secondary amide, offering reactive sites for sequential chemical modifications.

The utility of such building blocks lies in their ability to be incorporated into automated or parallel synthesis schemes. niscpr.res.in For instance, the primary amino group can be acylated, alkylated, or used in reductive amination, while the amide portion provides structural stability and specific hydrogen bonding characteristics. In solid-phase synthesis, a common technique in combinatorial chemistry, building blocks are sequentially attached to a resin support, simplifying the purification process after each reaction step. sigmaaldrich.comuomustansiriyah.edu.iq The defined stereochemistry and functional group presentation of this compound make it an ideal component for creating focused libraries aimed at specific target families, such as proteases or GPCRs, where peptide-like structures are often recognized. The generation of these libraries allows researchers to explore a vast chemical space efficiently, increasing the probability of identifying a "hit" compound with desired biological activity. nih.govnih.gov

Table 1: Common Building Block Types in Combinatorial Chemistry

| Building Block Class | Key Functional Groups | Role in Synthesis | Example |

|---|---|---|---|

| Amino Acids | Amine, Carboxylic Acid | Forms peptide bonds, core of peptides and peptidomimetics. nih.gov | Alanine, Glycine |

| Carboxylic Acids | Carboxylic Acid (-COOH) | Forms amides, esters; used for capping or introducing diversity. nih.gov | Acetic Acid, Benzoic Acid |

| Amines | Primary/Secondary Amine (-NH2, -NHR) | Forms amides, sulfonamides; introduces basic centers. sigmaaldrich.com | Benzylamine |

| Aldehydes/Ketones | Carbonyl (C=O) | Used in reductive amination, Wittig reactions. | Benzaldehyde |

Design and Synthesis of Peptidomimetics and Related Bioactive Scaffolds

Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use is often hampered by poor metabolic stability (susceptibility to proteolysis) and low oral bioavailability. nih.govlongdom.org Peptidomimetics are compounds designed to mimic the three-dimensional structure and pharmacophoric elements of a natural peptide but with modified backbones to overcome these limitations. nih.govlongdom.org this compound serves as a valuable precursor in the design of such molecules.

The incorporation of N-methylated amino acids is a well-established strategy in peptidomimetic design. nih.gov The N-methyl group on the amide nitrogen, as seen in the target compound's structure, provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases. nih.gov This modification also influences the conformational properties of the peptide backbone, often promoting specific secondary structures and reducing the entropic penalty upon binding to a receptor. upc.edu Furthermore, by replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation can enhance a molecule's lipophilicity, potentially improving its ability to cross cellular membranes. nih.gov

Beyond simple peptide modification, synthons like 4-Amino-N-methylpentanamide can be used to construct more complex bioactive scaffolds. mdpi.com A scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds. researchgate.net The amino acid-like backbone of this compound can serve as a template for arranging pharmacophoric groups in a specific spatial orientation, mimicking the side chains of a peptide that are critical for biological activity. upc.edu

Table 2: Comparison of Natural Peptides and Peptidomimetics

| Property | Natural Peptides | Peptidomimetics |

|---|---|---|

| Metabolic Stability | Low (rapidly degraded by proteases). nih.gov | High (resistant to enzymatic degradation). upc.edu |

| Bioavailability | Generally poor, especially oral. nih.gov | Can be optimized for improved absorption and distribution. longdom.org |

| Receptor Selectivity | Can be high but sometimes promiscuous. | Often designed for high potency and improved selectivity. nih.gov |

| Structural Flexibility | High, leading to multiple conformations. | Conformationally constrained to favor the bioactive shape. upc.edu |

Precursor Role in the Development of Investigational Therapeutic Agents

The structural framework of this compound is relevant to the synthesis of various anti-infective agents.

Antimalarial Research: The 4-aminoquinoline (B48711) scaffold, exemplified by the drug chloroquine, is a cornerstone of antimalarial therapy. nih.gov However, widespread drug resistance necessitates the development of new analogues. nih.gov Research has shown that modifications to the aminoalkyl side chain attached to the quinoline (B57606) core are critical for activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Specifically, variations in the alkyl groups on the basic nitrogen position—a feature directly related to the N-methylpentanamide structure—are a key strategy. nih.gov A series of novel 4-aminoquinoline analogues bearing an N-methyl group on the side chain have been synthesized and shown to possess potent activity against both sensitive and resistant parasite strains, suggesting that this substitution pattern is well-tolerated and beneficial for antiplasmodial activity. nih.gov

Antileishmanial Research: The discovery of new treatments for leishmaniasis, a parasitic disease, is an ongoing effort. nih.gov One successful strategy involves the development of guanidine-based compounds, which have demonstrated potent antiamastigote activity. nih.gov To improve the drug-like properties of these agents, they can be bioconjugated to amino acids or peptide fragments. nih.gov A synthon like 4-Amino-N-methylpentanamide provides a linker with peptide characteristics that could be used to attach a guanidine (B92328) "warhead" to a carrier or modify its physicochemical properties for better targeting.

Antibacterial Research: In the fight against antibiotic resistance, novel chemical entities are urgently needed. The N-methylation of amino acids can be a useful strategy to modulate the therapeutic properties of antimicrobial peptides and lipopeptides. nih.gov This modification can enhance stability against enzymatic degradation while maintaining or, in some cases, improving activity against bacteria like P. aeruginosa. nih.gov Furthermore, related structures such as N'-(adamantan-1-yl)piperidine-1-carbothioimidates, which are synthesized from amine precursors, have shown marked broad-spectrum antibacterial activities. nih.gov This highlights the utility of amino-amide synthons in creating new classes of antibacterial agents. mdpi.com

Table 3: Research Findings in Anti-Infective Agent Development

| Research Area | Compound Class/Strategy | Key Finding | Source |

|---|---|---|---|

| Antimalarial | 4-Aminoquinoline Analogues | Modifications of the N-alkyl side chain are crucial for overcoming resistance to chloroquine. nih.gov | nih.govnih.gov |

| Antileishmanial | Guanidine-Peptide Bioconjugates | Conjugating active guanidine compounds to amino acid-based linkers can produce new leishmanicidal agents. nih.gov | nih.gov |

| Antibacterial | N-Methylated Peptidomimetics | N-methylation can enhance stability and modulate the activity spectrum of antimicrobial compounds. nih.gov | nih.gov |

Metabolic syndrome and type 2 diabetes are complex disorders linked to insulin (B600854) resistance and altered nutrient metabolism. nih.gov Accumulating evidence from metabolomics studies has revealed a strong association between the plasma concentrations of certain amino acids and the risk of developing these conditions. nih.gov Specifically, elevated levels of branched-chain amino acids (BCAAs; valine, leucine (B10760876), isoleucine) and aromatic amino acids are positively correlated with insulin resistance and future diabetes development. nih.gov

The structure of 4-Amino-N-methylpentanamide is derived from leucine, a BCAA. This structural relationship makes it and its derivatives logically relevant starting points for designing molecules that can interact with the biological pathways involved in amino acid metabolism and signaling. As researchers seek to modulate the enzymes and transporters responsible for these metabolic disturbances, small molecules designed from amino acid scaffolds can serve as probes or inhibitor starting points. The synthesis of peptidomimetics or other small molecules using this synthon could lead to agents that interfere with the pathological signaling initiated by elevated amino acid levels, offering a novel therapeutic strategy for metabolic disorders. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, including pancreatic cancer. nih.gov Its activation promotes cell proliferation, survival, invasion, and immunosuppression, making it a high-priority target for anticancer drug development. nih.govnih.gov

A primary strategy for inhibiting STAT3 is the development of small molecules that block its critical protein-protein interactions, particularly the dimerization that occurs through its SH2 domain. nih.gov Designing such inhibitors requires a scaffold that can correctly position functional groups to interact with binding pockets on the protein surface. This compound provides a simple, flexible, and functionalized scaffold. Its primary amine can be used as an anchor point to attach a core heterocyclic system (e.g., a pyrrolo[2,3-d]pyrimidine), while the rest of the molecule can serve as a linker to a lipophilic group designed to occupy a hydrophobic pocket, a common strategy in kinase and transcription factor inhibitor design. nih.gov The inherent peptide-like character can also be advantageous for mimicking interactions at protein interfaces.

Expanding Chemical Diversity through Derivatization for Target Identification

Identifying the specific protein target of a bioactive small molecule is a critical step in drug discovery. nih.gov This process, known as target deconvolution, often relies on synthesizing a variety of derivatives from an initial "hit" compound to understand the structure-activity relationship (SAR) and create probes for biochemical or genetic experiments. nih.govcore.ac.uk

Starting with a simple, versatile building block like this compound is highly advantageous for this purpose. Its distinct functional handles (a primary amine and a secondary amide) allow for controlled, stepwise derivatization. This enables the creation of a chemically diverse library from a single, common core structure. For example, DNA-encoded library (DEL) technology, which involves synthesizing massive libraries where each compound is tagged with a unique DNA barcode, often relies on sequential amide coupling reactions using amino acid and carboxylic acid building blocks. nih.gov

By systematically modifying the core structure—for instance, by acylating the amine with a wide range of carboxylic acids or using it in reactions to form different heterocyclic systems—researchers can rapidly generate hundreds or thousands of related molecules. nih.gov Screening this library against a biological system can identify which modifications enhance, diminish, or alter the compound's activity. This information is invaluable for optimizing a lead compound and for designing chemical probes (e.g., with affinity tags or photo-crosslinkers) to directly isolate and identify its protein target(s). core.ac.ukmdpi.com This approach accelerates the transition from a hit discovered in a phenotypic screen to a validated drug target for a focused development program. nih.gov

Table 4: Derivatization Strategies for Expanding Chemical Diversity

| Strategy | Reaction Site | Description | Outcome |

|---|---|---|---|

| Acylation | Primary Amine | Reacting the amine with various carboxylic acids or acid chlorides. nih.gov | Introduces a wide range of R-groups, modifying size, lipophilicity, and hydrogen bonding. |

| Sulfonylation | Primary Amine | Reacting the amine with sulfonyl chlorides. | Creates sulfonamides, which are stable and act as hydrogen bond donors/acceptors. |

| Reductive Amination | Primary Amine | Reacting the amine with aldehydes or ketones in the presence of a reducing agent. | Forms new secondary or tertiary amines, adding bulk and modifying basicity. |

| Heterocycle Formation | Primary Amine and other reagents | Using the amine as a nucleophile in multi-component reactions to build ring systems. | Generates novel, rigid scaffolds with distinct 3D shapes. |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is fundamental to separating 4-Amino-N-methylpentanamide hydrochloride from impurities, starting materials, or by-products of a synthesis. It is the primary method for assessing the purity of a sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. jocpr.com For a polar compound like 4-Amino-N-methylpentanamide, which contains a primary amine and an amide, several HPLC methods can be employed.

One common approach is Reversed-Phase HPLC (RP-HPLC) , often requiring derivatization to enhance the analyte's retention and detection. researchgate.net Pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) reacts with the primary amino group, rendering the molecule fluorescent and more hydrophobic, which improves its chromatographic behavior on C18 columns. nih.gov

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective method for analyzing polar compounds without derivatization. jocpr.com In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of a non-polar organic solvent, like acetonitrile, and a small amount of an aqueous buffer. jocpr.com This setup allows for the retention and separation of polar analytes like underivatized amino acids and their amides. jocpr.com

A typical HPLC method for a similar amino acid derivative could be validated to ensure linearity, accuracy, and precision. jocpr.comnih.gov

Table 1: Representative HPLC Method Parameters for Amino Acid Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | HILIC or Reversed-Phase C18 (250 x 4.6 mm) | Stationary phase for separation. jocpr.comresearchgate.net |

| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., 75:25 v/v) | Eluent to carry the sample through the column. jocpr.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV (e.g., at 210 nm) or Fluorescence (with derivatization) | To detect and quantify the compound as it elutes. researchgate.net |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. researchgate.net |

| Derivatization | Optional (e.g., OPA for RP-HPLC) | To improve chromatographic properties and detection sensitivity. nih.gov |

Gas Chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. sigmaaldrich.com Due to its polarity and the presence of active hydrogens on the amine and amide groups, this compound is not directly suitable for GC analysis. sigmaaldrich.com Therefore, derivatization is a mandatory step to decrease its polarity and increase its volatility. researchgate.net

Several derivatization strategies are available for amino acids and related compounds:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. MTBSTFA derivatives are known for being more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com

Acylation: Reagents such as ethyl chloroformate (ECF) or heptafluorobutyric anhydride (B1165640) (HFBA) react with the amino group. nih.govresearchgate.net ECF derivatization is a rapid, one-step process that can be performed in an aqueous medium, creating N-ethoxycarbonyl derivatives that are amenable to GC-MS analysis. nih.govresearchgate.net

The derivatized compound can then be separated on a common nonpolar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a mass spectrometer, which provides both quantitative data and structural information from the fragmentation pattern. sigmaaldrich.comresearchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Compounds

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Key Advantage |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amine (-NH2), Amide (-NH-), Carboxyl (-COOH) | Forms stable derivatives with reduced moisture sensitivity. sigmaaldrich.com |

| Ethyl Chloroformate | ECF | Primary and Secondary Amines | Rapid reaction that can be performed in aqueous solutions. nih.govresearchgate.net |

Spectroscopic Characterization in Research Settings

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. They provide detailed information about the molecular framework, connectivity of atoms, and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be essential for confirming the structure of 4-Amino-N-methylpentanamide.

¹H NMR: Would confirm the presence of all protons and their chemical environments. Key signals would include a doublet for the N-methyl group coupled to the amide proton, distinct multiplets for the protons along the pentane (B18724) chain, and a broad signal for the primary amine protons.

¹³C NMR: Would show distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the N-methyl carbon, and the carbons of the aliphatic backbone.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, definitively assembling the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-N-methylpentanamide

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~174 |

| N-CH₃ | ~2.7 (d) | ~26 |

| -CH(NH₂)- | ~3.0 (m) | ~50 |

| -CH₂-CH(NH₂)- | ~1.5 (m) | ~38 |

| -CH₂-C=O | ~2.2 (t) | ~35 |

| -CH(CH₃)₂ | ~1.2 (m, CH), ~0.9 (d, CH₃) | ~25 (CH), ~22 (CH₃) |

| -NH-CH₃ | ~7.8 (broad q) | - |

(Note: Predicted values are estimates based on standard chemical shift tables for similar functional groups. d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet)

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass.

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. researchgate.net The fragmentation of 4-Amino-N-methylpentanamide would likely proceed through pathways common to amino compounds and amides. miamioh.edunih.gov

Table 4: Predicted ESI-MS Fragmentation for 4-Amino-N-methylpentanamide

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 145.13 | [M+H]⁺ | Protonated parent molecule |

| 128.10 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the primary amine |

| 86.09 | [C₅H₁₂N]⁺ | Cleavage alpha to the carbonyl group |

| 74.06 | [C₃H₈NO]⁺ | Cleavage yielding the N-methylpropanamide fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. youtube.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The presence of the hydrochloride salt would influence the amine stretching region. The primary amine salt would show a broad, strong absorption from approximately 2400 to 3200 cm⁻¹. The N-H stretch of the secondary amide and the C-H stretches of the alkyl groups would also be visible in the region just above and below 3000 cm⁻¹. The most prominent peak would likely be the strong C=O stretch of the amide group.

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3400 | N-H (Secondary Amide) | Stretch |

| ~3200-2400 | N-H (Primary Amine Salt) | Stretch (broad) |

| ~2960-2850 | C-H (Alkyl) | Stretch |

| ~1650 | C=O (Amide I band) | Stretch (strong) |

Advanced Derivatization Reagents and Protocols for Enhanced Analytical Performance

The characterization and quantification of "this compound" in complex research samples often necessitates derivatization prior to analysis, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and in some cases for liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comresearchgate.net Derivatization serves to improve the volatility, thermal stability, and chromatographic behavior of the analyte, while also enhancing detection sensitivity. sigmaaldrich.comjfda-online.com The presence of a primary amino group and a secondary amide in the structure of this compound makes it a suitable candidate for several derivatization strategies.

Protocols for derivatization typically involve the reaction of the analyte with a reagent that targets specific functional groups. For primary amines like the one present in 4-Amino-N-methylpentanamide, common derivatization reactions include silylation, acylation, and alkylation. researchgate.netjfda-online.com The choice of reagent and protocol depends on the analytical technique to be used, the sample matrix, and the desired analytical outcome, such as improved sensitivity or the ability to perform chiral separations. researchgate.net

Silylation Reagents

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in amino and amide groups. sigmaaldrich.com Silylating reagents replace these active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a strong silylating agent that reacts with primary and secondary amines and amides. The reaction is typically carried out by heating the dried analyte with BSTFA and a catalyst, such as trimethylchlorosilane (TMCS), in a suitable solvent. jfda-online.com

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): MTBSTFA forms TBDMS derivatives, which are generally more stable and less susceptible to hydrolysis than TMS derivatives. sigmaaldrich.com This increased stability can be advantageous for sample handling and analysis. The derivatization reaction with MTBSTFA often requires heating the sample with the reagent in a solvent like acetonitrile. sigmaaldrich.com

| Reagent | Abbreviation | Target Functional Groups | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary amines, Amides | Forms volatile TMS derivatives. jfda-online.com | Heating with catalyst (e.g., TMCS). jfda-online.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Primary amines, Amides | Forms stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.com | Heating in a solvent (e.g., acetonitrile). sigmaaldrich.com |

Acylation Reagents

Acylation involves the introduction of an acyl group into the molecule, typically at the primary amino group. Fluoroacyl derivatives are particularly useful as they can significantly enhance detectability in GC-MS with electron capture detection (ECD) or negative chemical ionization (NCI). jfda-online.com

Pentafluoropropionic Anhydride (PFPA) and Heptafluorobutyric Anhydride (HFBA): These reagents react readily with primary and secondary amines to form stable, volatile derivatives. The reaction is often performed in an inert solvent and may be catalyzed by a base. jfda-online.com

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Fmoc-Cl is a common reagent for derivatizing primary and secondary amines for HPLC analysis with fluorescence detection. sdiarticle4.com While less common for GC-MS, it highlights the versatility of derivatization for different analytical platforms.

| Reagent | Abbreviation | Target Functional Groups | Key Advantages | Typical Reaction Conditions |

|---|---|---|---|---|

| Pentafluoropropionic Anhydride | PFPA | Primary amines | Forms highly volatile and electronegative derivatives for GC-MS. jfda-online.comnih.gov | Reaction in an inert solvent, may use a base catalyst. nih.gov |

| Heptafluorobutyric Anhydride | HFBA | Primary amines | Similar to PFPA, enhances detectability. jfda-online.com | Reaction in an inert solvent. psu.edu |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary and secondary amines | Provides high fluorescence for HPLC analysis. sdiarticle4.com | Pre-column derivatization for HPLC. sdiarticle4.com |

Alkylation and Other Derivatization Approaches

Alkylation reagents introduce an alkyl group to the target functional group. Chloroformates are a class of reagents that react with both the amino and carboxylic acid groups of amino acids, though their reactivity with the amide in 4-Amino-N-methylpentanamide would need to be empirically determined. core.ac.uk

Alkyl Chloroformates (e.g., Propyl Chloroformate): These reagents can derivatize amines in a rapid, one-step reaction. The reaction of propyl chloroformate with an amine results in the formation of a carbamate. core.ac.uk

For LC-MS/MS analysis, derivatization may not always be necessary, as this technique can often directly analyze polar compounds. restek.com However, if derivatization is employed for LC-MS, reagents are chosen to enhance ionization efficiency and improve chromatographic retention on reverse-phase columns. For instance, reagents that introduce a permanently charged group or a non-polar moiety can be utilized. nih.govnih.gov

It is important to note that the development of a specific derivatization protocol for this compound would require experimental optimization to ensure complete reaction, minimize by-product formation, and achieve the desired analytical performance for its characterization and quantification. sigmaaldrich.com

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Biological Targets and Therapeutic Areas

The quest for novel biological targets is a critical and ongoing endeavor in drug discovery. For a compound like 4-Amino-N-methylpentanamide hydrochloride, which belongs to the amino amide class, the exploration of its biological activity could unveil new therapeutic avenues. Derivatives of α-amino amides have demonstrated cytotoxic effects against various cancer cell lines, including leukemia, breast, lung, and prostate cancers nih.gov. This suggests a potential starting point for screening this compound and its analogues against a panel of cancer cells to identify potential anticancer properties.

Furthermore, amino acid metabolism has become an area of intense interest for discovering new druggable targets for diseases like cancer and metabolic disorders rsc.org. A molecule with the structure of 4-Amino-N-methylpentanamide could potentially interact with enzymes or transporters involved in amino acid pathways. Natural products have historically been a rich source for identifying compounds that modulate these biological targets rsc.org. The structural simplicity of this compound makes it an attractive scaffold for chemical modification to enhance its binding affinity and selectivity for newly identified targets. The process would involve high-throughput screening against diverse biological assays to uncover previously unknown activities and mechanisms of action.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Table 1: Applications of AI/ML in the Chemical Discovery Pipeline

| Stage | AI/ML Application | Potential Relevance for this compound |

|---|---|---|

| Design | Protein structure prediction, de novo library design, virtual screening. elsevier.com | Predict potential protein targets and generate novel derivatives with improved binding affinity. |

| Make | Planning and optimizing synthetic routes. elsevier.com | Accelerate the synthesis of analogues and predict reaction yields and purity. |

| Test | Predicting efficacy and toxicity (ADMET properties). elsevier.comnih.gov | Screen virtual compounds for desirable drug-like properties before synthesis. |

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of amides is one of the most common transformations in organic chemistry, but traditional methods often rely on stoichiometric activating reagents that generate significant chemical waste ucl.ac.uk. The principles of green chemistry are driving the development of more sustainable and efficient methods for amide bond formation, which are directly applicable to the synthesis of this compound ucl.ac.uk.

Recent advancements include:

Catalytic Methods : The development of catalytic approaches to amide formation is a key area of research aimed at improving efficiency and sustainability ucl.ac.uk.

Enzymatic Synthesis : Biocatalysts, such as Candida antarctica lipase B (CALB), offer a highly efficient and sustainable method for creating amide bonds. This enzymatic approach works under mild conditions and often eliminates the need for intensive purification steps nih.gov.

Photocatalysis : Researchers have developed methods using Covalent Organic Frameworks (COFs) as photocatalysts to synthesize amides directly from alcohols under red light, offering a recyclable and efficient alternative dst.gov.in.

Solvent-Free Synthesis : Another green approach involves the solvent-free synthesis of amides from carboxylic acids and urea (B33335) using a simple catalyst like boric acid. This method is rapid, efficient, and avoids the use of hazardous solvents researchgate.net.

These sustainable methods not only reduce the environmental impact but can also streamline production and lower costs in industrial applications dst.gov.in.

Table 2: Comparison of Amide Synthesis Methods

| Method | Key Features | Advantages |

|---|---|---|

| Traditional Coupling | Uses stoichiometric activating reagents (e.g., carbodiimides). ucl.ac.uk | Well-established and versatile. |

| Enzymatic Synthesis | Employs enzymes like lipases in green solvents. nih.gov | High efficiency, mild conditions, high purity, sustainable. |

| Photocatalysis | Uses a COF-based photocatalyst and light. dst.gov.in | Recyclable catalyst, mild conditions, high efficiency. |

| Solvent-Free | Reactants are triturated with a catalyst and heated. researchgate.net | No solvent waste, rapid reaction, simple procedure. |

Development of Advanced Analytical Techniques for Complex Biological Matrices

To understand the behavior of this compound in a biological system, highly sensitive and specific analytical techniques are required. The analysis of small molecules in complex biological matrices like blood, plasma, or urine presents significant challenges americanpharmaceuticalreview.comcbspd.com.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of small-molecule drugs and their metabolites in biological samples due to its exceptional sensitivity and selectivity drugtargetreview.comnih.gov. Advances in this area include the use of high-resolution mass spectrometry (HRMS) for both targeted and non-targeted analysis, providing confident structural annotation of metabolites drugtargetreview.com.

Other advanced techniques include two-dimensional liquid chromatography (2D-LC), which enhances separation power for extremely complex samples, and capillary electrophoresis (CE), which is also effective for the analysis of drugs cbspd.comdrugtargetreview.com. The stability of the analyte during sample collection, storage, and analysis is a critical variable that must be carefully managed to ensure accurate and reliable results nih.govresearchgate.net.

Table 3: Advanced Analytical Techniques for Small Molecules

| Technique | Principle | Key Advantages |

|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. nih.gov | High sensitivity, high selectivity, "gold standard" for quantification. drugtargetreview.com |

| HRMS | Provides highly accurate mass measurements. drugtargetreview.com | Confident identification of unknown metabolites, quantitative analysis. |

| 2D-LC-MS | Uses two different chromatography columns for enhanced separation. drugtargetreview.com | Powerful for very complex samples, trace-level impurity identification. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility. cbspd.com | High separation efficiency, small sample volume. |

Role in Chemical Probe Development and Biological Tool Compounds

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target. Given its amide structure, this compound could serve as a scaffold for the development of chemical probes or tool compounds nih.gov. The amide functional group is prevalent in a wide variety of chemical probes and clinically approved drugs nih.gov.

Developing a probe from this scaffold would involve chemical modifications to incorporate specific functionalities:

A reactive group for covalent and irreversible binding to a target protein, which can help in target identification and validation chemikailproteomics.com.

A reporter tag (e.g., a fluorescent dye or biotin) to allow for visualization or enrichment of the target protein.

A linker to connect the core molecule to the reactive group or tag without disrupting its binding to the target sigmaaldrich.com.

Such tool compounds are invaluable for elucidating biological pathways, validating new drug targets, and understanding the mechanism of action of bioactive molecules. The development of probes from novel scaffolds like this compound can open up new avenues in chemical biology and drug discovery nih.gov.

Table 4: Essential Features of a Chemical Probe

| Feature | Description | Purpose |

|---|---|---|

| Potency | High affinity for the intended biological target. | Ensures that biological effects are observed at low concentrations. |

| Selectivity | Minimal interaction with other targets. | Reduces off-target effects and ensures that observed outcomes are due to the intended target. |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | Essential for studying biological processes within living cells. |

| Mechanism of Action | A well-understood interaction with its target. | Allows for clear interpretation of experimental results. |

Q & A

Q. What are the key considerations in designing a synthetic route for 4-Amino-N-methylpentanamide hydrochloride?

A robust synthetic route requires selecting appropriate starting materials (e.g., amino alcohols or protected amines), optimizing reaction conditions (solvent polarity, temperature, catalyst), and ensuring high-yield purification steps. For example, intermediates may require column chromatography or recrystallization. Analytical validation via NMR and mass spectrometry ensures structural fidelity at each stage .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is confirmed using HPLC (≥98% purity threshold) and UV/Vis spectroscopy (λmax analysis). Structural validation employs - and -NMR to confirm proton/carbon environments and high-resolution mass spectrometry (HRMS) for molecular ion matching. Residual solvents are quantified via gas chromatography (GC) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Long-term stability is achieved at -20°C in airtight, light-resistant containers. Short-term storage at room temperature (20–25°C) is acceptable if protected from moisture. Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How should researchers address discrepancies in reported solubility profiles across studies?

Contradictory solubility data may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify crystalline phases and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility should be measured in standardized buffers (e.g., PBS pH 7.4) with controlled temperature and agitation .

Q. What advanced techniques are critical for elucidating degradation pathways under varying pH conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify degradation products. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. Solid-state NMR can reveal structural changes in degraded samples .

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?

Deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride) enable tracking via mass spectrometry in in vivo models. Isotope effects on metabolism are minimized by labeling non-reactive positions (e.g., methyl groups). Pharmacokinetic parameters (t½, Cmax) are compared between labeled and unlabeled forms .

Q. What methodological approaches are recommended for assessing biological activity in enzyme inhibition studies?

Use fluorescence-based assays (e.g., FRET) with recombinant enzymes and competitive inhibitors. IC50 values are calculated using nonlinear regression. Counter-screening against related enzymes ensures specificity. Reference standards (e.g., Cayman Chemical’s protocols) validate assay reproducibility .

Q. How should researchers design controlled experiments to investigate structure-activity relationships (SAR) of derivatives?

Systematically vary substituents (e.g., alkyl chain length, N-methylation) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) predicts binding modes. In vivo efficacy is validated in disease models with dose-response curves .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting bioactivity data in different cell lines?

Variability may stem from cell-specific metabolism or receptor expression. Use CRISPR-edited isogenic cell lines to isolate target effects. Pharmacodynamic markers (e.g., phosphorylation levels) validate target engagement. Meta-analysis of public datasets (e.g., ChEMBL) identifies trends .

Q. What strategies resolve inconsistencies in reported metabolic half-lives (t½) across species?

Cross-species comparisons require microsomal stability assays (human vs. rodent liver microsomes) and CYP450 inhibition profiling. Allometric scaling adjusts for physiological differences. In silico tools (e.g., Simcyp) simulate human pharmacokinetics from preclinical data .

Methodological Best Practices

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Specifications include residual solvent limits (<500 ppm), enantiomeric excess (>99% via chiral HPLC), and elemental analysis (±0.4% theoretical composition) .

Q. How should researchers optimize reaction yields while minimizing byproducts?

Design of experiments (DoE) evaluates factors like temperature, catalyst loading, and stoichiometry. Green chemistry principles (e.g., solvent-free reactions or biocatalysis) reduce waste. Reaction progress is monitored via TLC or inline spectroscopy .

Retrosynthesis Analysis